molecular formula C16H19NO B5885322 N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B5885322
M. Wt: 241.33 g/mol
InChI Key: XDKZTJMBMMIJTG-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine is an organic compound with a complex structure that includes a benzyl group, a methoxyphenyl group, and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 1-(4-methoxyphenyl)-2-propylamine with benzaldehyde under catalytic hydrogenation conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a platinum-carbon catalyst. The reaction conditions include a temperature of around 30°C and a hydrogen pressure of 10 Kgf/cm². The reaction time is approximately 48 hours, resulting in a high yield of the desired product .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity while minimizing costs and environmental impact. The use of a one-pot reaction simplifies the process, making it suitable for large-scale production. The method involves the catalytic hydrogenation of 1-(4-methoxyphenyl)-2-propylamine and benzaldehyde in the presence of a Raney nickel catalyst, which significantly reduces production costs .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a platinum or palladium catalyst is commonly used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce simpler amines .

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may act as an agonist or antagonist at specific receptors, influencing physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and other applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-17(12-14-6-4-3-5-7-14)13-15-8-10-16(18-2)11-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZTJMBMMIJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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